1,4-Difluoro-2-methoxy-5-nitrobenzene
Overview
Description
“1,4-Difluoro-2-methoxy-5-nitrobenzene” is a chemical compound with the molecular formula C7H5F2NO3 . It has a molecular weight of 189.12 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5F2NO3/c1-13-7-3-4 (8)6 (10 (11)12)2-5 (7)9/h2-3H,1H3 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.374, a melting point of 25 °C, a boiling point of 251 ºC, a flash point of 121 ºC, and a refractive index of 1.508 .
Scientific Research Applications
Chemical Reactions and Kinetics
1,4-Difluoro-2-methoxy-5-nitrobenzene is involved in a variety of chemical reactions, particularly in nucleophilic aromatic substitution (SNAr) processes. Research by Cervera et al. (1996) demonstrated the substitution reactions with thiophenoxide anion leading to predominant substitution of chlorine atoms in related compounds. These reactions are charge-controlled SNAr reactions with loosely bonded transition states (Cervera, Marquet, & Martin, 1996).
Organomercury Compounds
In the field of organometallic chemistry, derivatives of this compound have been studied for their potential in forming organomercury compounds. Deacon et al. (1984) explored the NMR spectrum of related compounds, providing insights into the molecular structure and interactions in these organomercury compounds (Deacon, Stretton, & O'Connor, 1984).
Synthesis of Novel Derivatives
Sipyagin et al. (2004) researched the synthesis of new derivatives involving this compound, focusing on introducing fluorine-containing, electron-withdrawing substituents into the aromatic ring. These syntheses pave the way for the creation of new compounds with potential applications in various fields of chemistry (Sipyagin et al., 2004).
Electron-Transfer Kinetics
The electron-transfer rate constants of nitroxide derivatives related to this compound have been investigated for their potential as electrode-active materials. Suga et al. (2004) found that these compounds could potentially be used as high power-rate electrode-active materials due to their fast electron-transfer processes (Suga, Pu, Oyaizu, & Nishide, 2004).
Molecular Structure Analysis
Studies on the molecular structures of methoxybenzene derivatives, which include compounds similar to this compound, have been conducted to understand their crystallography and hydrogen bonding patterns. Fun et al. (1997) reported the structures of three methoxybenzenes, providing insights into the molecular arrangement and intermolecular forces (Fun, Chinnakali, Sivakumar, Sam, & How, 1997).
Photophysics and Photochemistry
The complex photophysics and photochemistry of nitroaromatic compounds, closely related to this compound, have been studied to understand their decay paths after UV absorption. Giussani and Worth (2017) characterized the main decay paths of nitrobenzene, the simplest nitroaromatic compound, using computational methods, providing insights into the photodegradation mechanisms of these compounds (Giussani & Worth, 2017).
Safety and Hazards
The safety information for “1,4-Difluoro-2-methoxy-5-nitrobenzene” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding direct skin contact and inhalation of dust, wearing appropriate protective equipment, and storing the compound away from oxidizers and combustibles .
Mechanism of Action
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight (18912), density (1374), melting point (25 °C), boiling point (251 ºC), and vapor pressure (00332mmHg at 25°C) suggest that it may have certain bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1,4-Difluoro-2-methoxy-5-nitrobenzene, it should be stored in a sealed, dry environment, away from oxidizing agents and combustible materials . It is a flammable substance and should be kept away from sources of ignition and high-temperature environments .
Properties
IUPAC Name |
1,4-difluoro-2-methoxy-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEODGYCZRSHEBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617488 | |
Record name | 1,4-Difluoro-2-methoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66684-63-7 | |
Record name | 1,4-Difluoro-2-methoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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